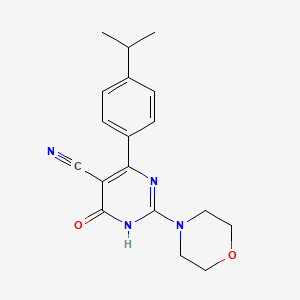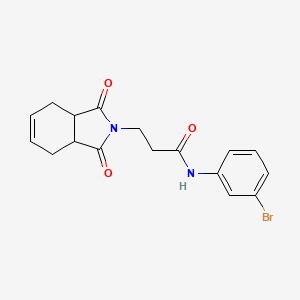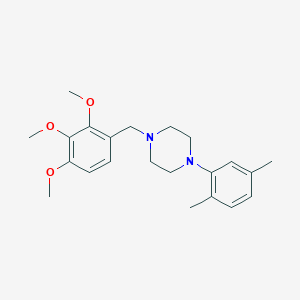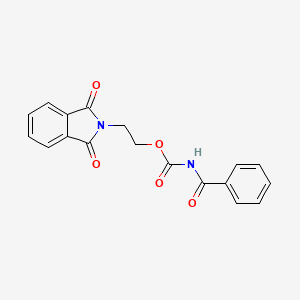
N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1950s and has since become one of the most commonly used herbicides globally. The chemical structure of Diuron is similar to other urea herbicides, which makes it an effective tool for controlling a broad range of weeds.
Mechanism of Action
N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea works by inhibiting photosynthesis in plants. It disrupts the electron transport chain in chloroplasts, which reduces the production of ATP and NADPH, leading to a decrease in photosynthesis. This results in the death of the target plants.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have a range of biochemical and physiological effects on plants. Studies have demonstrated that it can cause oxidative stress, alter gene expression, and affect the activity of enzymes involved in plant metabolism. These effects can lead to changes in plant growth and development, as well as increased susceptibility to other stresses such as drought or disease.
Advantages and Limitations for Lab Experiments
N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is widely used in laboratory experiments due to its effectiveness and low cost. It is also readily available and easy to handle. However, its use is limited by its potential toxicity to humans and the environment, which requires careful handling and disposal. Additionally, its mode of action may vary depending on the plant species and environmental conditions, which can complicate experimental design and interpretation of results.
Future Directions
There are several future directions for research on N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea and other urea herbicides. One area of focus is the development of more environmentally friendly alternatives to N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea, which can reduce its impact on soil and water quality. Another area of research is the optimization of herbicide application methods to reduce the amount of herbicide needed and minimize its impact on non-target organisms. Additionally, there is a need for more research on the effects of N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea on soil microorganisms and their role in soil health and ecosystem function. Finally, studies on the potential health effects of N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea on humans and wildlife are needed to better understand its overall impact on the environment.
Conclusion
In conclusion, N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is a widely used herbicide that has been extensively studied. Its mode of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. Future research will focus on developing more environmentally friendly alternatives, optimizing application methods, and understanding its impact on soil health and human health.
Synthesis Methods
The synthesis of N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction of 2,4-dichlorophenyl isocyanate with 3-methyl-2-pyridylamine. The reaction is carried out in a solvent such as acetone or methanol, and the resulting product is then purified through recrystallization. The yield of N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea synthesis is typically high, making it a cost-effective herbicide.
Scientific Research Applications
N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been the subject of extensive scientific research due to its widespread use in agriculture and potential impact on the environment. Studies have examined its effects on soil microorganisms, aquatic life, and human health. Research has also focused on developing more effective and environmentally friendly herbicides as alternatives to N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-3-2-6-16-12(8)18-13(19)17-11-5-4-9(14)7-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVCERZUHCEQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B5963971.png)

![N-(2,5-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5963990.png)



![N-(2-methylbutyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5964031.png)
![2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B5964033.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5964039.png)
![2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5964045.png)
![7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B5964049.png)
![1-[2-(2-furyl)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5964052.png)
![N-(4-bromophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5964060.png)
